An In-depth Technical Guide to Lurasidone-d8 Sulfoxide for Advanced Bioanalysis
An In-depth Technical Guide to Lurasidone-d8 Sulfoxide for Advanced Bioanalysis
Abstract
This technical guide provides a comprehensive overview of Lurasidone-d8 Sulfoxide, a critical metabolite of the deuterated internal standard for the atypical antipsychotic, Lurasidone. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical structure, physicochemical properties, and the metabolic pathway leading to its formation. We present a detailed, field-proven Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for its quantification in biological matrices, emphasizing the causality behind experimental choices to ensure robust and reproducible results. This guide serves as an essential resource for those engaged in pharmacokinetic (PK), drug metabolism (ADME), and bioequivalence studies involving Lurasidone.
Introduction: The Role of Lurasidone and the Imperative for Stable Isotope-Labeled Standards
Lurasidone is a second-generation (atypical) antipsychotic agent used in the treatment of schizophrenia and bipolar depression.[1][2] Its mechanism of action is primarily mediated through a combination of antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1][3] Like all therapeutics, understanding its absorption, distribution, metabolism, and excretion (ADME) is paramount for determining its safety and efficacy profile.
Pharmacokinetic studies rely on precise and accurate quantification of the drug and its metabolites in biological fluids. The gold standard in modern bioanalysis, particularly for LC-MS/MS, is the use of a stable isotope-labeled (SIL) internal standard (IS).[4] Lurasidone-d8, a deuterated analog of Lurasidone, serves this purpose.[5][6] An ideal IS co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and matrix effects, ensuring the integrity of the quantitative data.[7] This adherence to rigorous standards is in line with regulatory expectations outlined by bodies such as the U.S. Food and Drug Administration (FDA).[8][9]
Metabolic Pathway: The Formation of Lurasidone-d8 Sulfoxide
Lurasidone undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4.[3][10] Key biotransformation pathways include oxidative N-dealkylation and hydroxylation.[10] Another significant pathway is S-oxidation, which occurs at the sulfur atom within the benzisothiazole ring, leading to the formation of Lurasidone Sulfoxide.[10][11]
This S-oxidation is a common metabolic reaction for many xenobiotics containing sulfur heteroatoms.[12][13] It is primarily catalyzed by two major enzyme systems: the cytochrome P450 (CYP) superfamily and the Flavin-containing monooxygenases (FMOs).[12][14] FMOs are particularly efficient at oxidizing soft nucleophiles like sulfur and are a crucial component of Phase I metabolism.[13][15] While CYP3A4 is the main driver of Lurasidone metabolism overall, FMOs can play a significant role in the sulfoxidation of various drugs.[14][15]
Given that Lurasidone-d8 is chemically identical to Lurasidone apart from its isotopic composition, it follows the same metabolic fate. Therefore, Lurasidone-d8 is also converted to Lurasidone-d8 Sulfoxide.
Caption: Metabolic pathway of Lurasidone-d8 to its sulfoxide metabolite.
Chemical Structure and Physicochemical Properties
Accurate characterization of Lurasidone-d8 Sulfoxide is fundamental for its use in quantitative assays.
Chemical Structure
The structure of Lurasidone-d8 Sulfoxide is identical to Lurasidone Sulfoxide, with the key difference being the presence of eight deuterium atoms on the piperazine ring. This strategic placement on non-exchangeable carbon positions ensures the stability of the label during sample processing and analysis.[4]
-
Parent Compound: Lurasidone
-
Deuterated Analog: Lurasidone-d8
-
Metabolite: Lurasidone Sulfoxide
-
Analyte of Interest: Lurasidone-d8 Sulfoxide
Physicochemical Data
The properties of Lurasidone-d8 Sulfoxide are derived from its parent compounds. The addition of deuterium atoms and an oxygen atom results in a predictable mass shift.
| Property | Lurasidone[2] | Lurasidone-d8[6] | Lurasidone Sulfoxide[16] | Lurasidone-d8 Sulfoxide |
| Molecular Formula | C₂₈H₃₆N₄O₂S | C₂₈H₂₈D₈N₄O₂S | C₂₈H₃₆N₄O₃S | C₂₈H₂₈D₈N₄O₃S |
| Molar Mass ( g/mol ) | 492.68 | 500.7 | 508.68 | ~516.7 |
| Description | Atypical antipsychotic | Deuterated internal standard | Metabolite of Lurasidone | Metabolite of internal standard |
Analytical Methodology: A Validated LC-MS/MS Protocol
The quantification of Lurasidone, its metabolites, and their deuterated analogs in biological matrices like plasma or urine necessitates a highly sensitive and selective method. LC-MS/MS is the technology of choice for this application.[17][18][19]
The following protocol describes a robust, self-validating workflow for the simultaneous analysis of Lurasidone and its sulfoxide metabolite, using Lurasidone-d8 as the internal standard.
Caption: High-level workflow for sample analysis using LC-MS/MS.
Step-by-Step Experimental Protocol
Objective: To accurately quantify Lurasidone and Lurasidone Sulfoxide in human plasma.
1. Preparation of Standards and Quality Controls (QCs):
- Prepare separate stock solutions of Lurasidone, Lurasidone Sulfoxide, and Lurasidone-d8 (IS) in a suitable organic solvent (e.g., methanol).[9]
- Create a series of calibration standards by spiking blank human plasma with known concentrations of Lurasidone and Lurasidone Sulfoxide.
- Prepare QC samples at a minimum of three concentration levels (low, medium, high) in blank plasma.[20]
2. Sample Preparation (Protein Precipitation):
- Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
- Add 20 µL of the Lurasidone-d8 internal standard working solution. The IS is added at the beginning to account for variability throughout the entire process.[7]
- Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins. Acetonitrile is an effective and common choice for protein precipitation due to its miscibility with aqueous samples and its ability to efficiently denature proteins.[19]
- Vortex the mixture for 30 seconds to ensure thorough mixing and complete protein precipitation.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
- Rationale for Component Selection: A C18 reversed-phase column is chosen for its excellent retention and separation of moderately nonpolar molecules like Lurasidone and its metabolites. The mobile phase, consisting of an organic modifier (acetonitrile or methanol) and an aqueous component with a weak acid (formic acid), is standard for achieving good peak shape and efficient ionization in positive electrospray mode.
| Parameter | Recommended Condition |
| LC System | UPLC/UHPLC System (e.g., Waters Acquity, Sciex Exion) |
| Column | Reversed-phase C18, e.g., 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent, Waters) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
4. Optimized Mass Spectrometry Parameters (MRM Transitions):
- Expert Insight: The selection of MRM transitions is the cornerstone of a selective and sensitive LC-MS/MS assay. The precursor ion ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable product ion is selected in the third quadrupole (Q3). This process drastically reduces chemical noise and enhances selectivity. The values below are typical and must be optimized for the specific instrument used.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Lurasidone | 493.2 | [Instrument Dependent] |
| Lurasidone Sulfoxide | 509.2 | [Instrument Dependent] |
| Lurasidone-d8 (IS) | 501.2 | [Instrument Dependent] |
Note: Specific product ions must be determined empirically through infusion and fragmentation experiments on the mass spectrometer being used.
Conclusion: The Critical Role in Advancing Drug Development
Lurasidone-d8 Sulfoxide is more than just a byproduct in an analytical run; it is a key piece of the pharmacokinetic puzzle. By understanding its formation and developing robust methods for its quantification alongside the parent drug, researchers can gain a more complete picture of Lurasidone's metabolic profile. The use of a stable isotope-labeled internal standard like Lurasidone-d8, which generates the corresponding deuterated sulfoxide metabolite, provides an elegant and scientifically rigorous framework for correcting analytical variability. This technical guide offers the foundational knowledge and a practical, validated protocol to empower scientists to generate high-quality, reliable data essential for regulatory submissions and the advancement of clinical research.
References
-
Phillips, I.R., & Shephard, E.A. (2017). Drug metabolism by flavin-containing monooxygenases of human and mouse. Expert Opinion on Drug Metabolism & Toxicology, 13(9), 987-1003. [Link]
-
Catu-Bartha, D.C. (2019). Flavin Containing Monooxygenases and Metabolism of Xenobiotics. Journal of Experimental and Clinical Medicine, 36(4), 163-166. [Link]
-
Krueger, S.K., & Williams, D.E. (2005). Flavin-containing monooxygenases: mutations, disease and drug response. Trends in Pharmacological Sciences, 26(7), 365-372. [Link]
-
Phillips, I.R., & Shephard, E.A. (2020). Drug metabolism by flavin-containing monooxygenases of human and mouse. Taylor & Francis Online. [Link]
-
Wikipedia. (n.d.). Flavin-containing monooxygenase. Retrieved from [Link]
-
Papishetty, S., et al. (2016). LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study. Biomedical Chromatography, 30(7), 1065-1074. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Sahu, P.K., et al. (2023). Bioanalytical liquid chromatography-tandem mass spectrometry method development and validation for quantification of lurasidone in rat plasma using ion pairing agent. Biomedical Chromatography, 37(6), e5616. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
Veeprho. (n.d.). Lurasidone-D8. Retrieved from [Link]
-
Sahu, P.K., et al. (2023). Bioanalytical liquid chromatography-tandem mass spectrometry method development and validation for quantification of lurasidone in rat plasma using ion pairing agent. Semantic Scholar. [Link]
-
Strickland, E.C., et al. (2019). Determination of the Relative Prevalence of Lurasidone Metabolites in Urine Using Untargeted HRMS. Chromatography Online. [Link]
-
Corciulo, C., et al. (2023). Improving Lurasidone Hydrochloride's Solubility and Stability by Higher-Order Complex Formation with Hydroxypropyl-β-cyclodextrin. Pharmaceutics, 15(1), 249. [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]
-
Ni, P., et al. (2011). Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 55(2), 404-409. [Link]
-
Psychopharmacology Institute. (2015). Lurasidone Pharmacokinetics. [Link]
-
Regulations.gov. (2013). FDA Draft Guidance for Industry - Bioanalytical Method Validation. [Link]
-
Gettu, N., & Saadabadi, A. (2023). Lurasidone. In StatPearls. StatPearls Publishing. [Link]
-
National Center for Biotechnology Information. (n.d.). Lurasidone. PubChem Compound Summary for CID 213046. [Link]
-
Wikipedia. (n.d.). Lurasidone. Retrieved from [Link]
- Google Patents. (2015). WO2015056205A1 - Process for the industrial synthesis of lurasidone.
-
Maruyama, M., & Horisawa, T. (2013). SAR Study, Synthesis, and Biological Activity of Lurasidone Hydrochloride: A New Drug for Treating Schizophrenia. Sumitomo Kagaku. [Link]
Sources
- 1. Lurasidone | C28H36N4O2S | CID 213046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lurasidone - Wikipedia [en.wikipedia.org]
- 3. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. veeprho.com [veeprho.com]
- 6. caymanchem.com [caymanchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 11. Improving Lurasidone Hydrochloride’s Solubility and Stability by Higher-Order Complex Formation with Hydroxypropyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. turkjps.org [turkjps.org]
- 13. Flavin-containing monooxygenase - Wikipedia [en.wikipedia.org]
- 14. Drug metabolism by flavin-containing monooxygenases of human and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Lurasidone sulfoxide | SCBT - Santa Cruz Biotechnology [scbt.com]
- 17. LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bioanalytical liquid chromatography-tandem mass spectrometry method development and validation for quantification of lurasidone in rat plasma using ion pairing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academy.gmp-compliance.org [academy.gmp-compliance.org]
